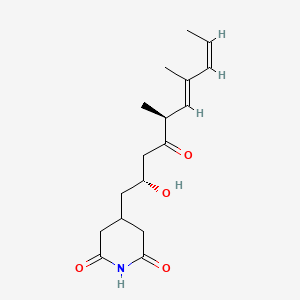

9-Methylstreptimidone

Description

Antibiotic TS 885 has been reported in Streptomyces and Streptomyces hygroscopicus with data available.

structure

Properties

IUPAC Name |

4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUBIBZJAGAIBW-WGEALTPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=C\[C@H](C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314773 | |

| Record name | 9-Methylstreptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51867-94-8 | |

| Record name | 9-Methylstreptimidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylstreptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Methylstreptimidone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylstreptimidone is a potent bioactive secondary metabolite produced by various Streptomyces species. This glutarimide antibiotic exhibits a remarkable spectrum of biological activities, including antifungal, antiviral, and antitumor properties. Its mechanism of action, particularly its ability to induce apoptosis in cancer cells and disrupt fungal metabolism, has garnered significant interest in the scientific community. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a polyketide belonging to the glutarimide class of antibiotics. Its chemical structure is characterized by a piperidine-2,6-dione ring attached to a substituted decadiene side chain.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxo-6,8-decadien-1-yl]-2,6-piperidinedione | [1] |

| CAS Number | 51867-94-8 | [1] |

| Molecular Formula | C₁₇H₂₅NO₄ | [1] |

| Molecular Weight | 307.39 g/mol | [1] |

| Canonical SMILES | C/C=C/C(C)=C/--INVALID-LINK--CC1CC(=O)NC(=O)C1">C@@HC | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C | [1] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, methylene protons, and protons on the piperidine ring are expected. Chemical shifts will vary depending on the solvent used. |

| ¹³C NMR | Resonances for carbonyl carbons in the piperidine ring and the ketone on the side chain, carbons of the double bonds, and aliphatic carbons are anticipated. |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (amide), C=O stretching (ketone and amide), and C=C stretching (alkene) are expected. Typical ranges are: O-H (~3400 cm⁻¹), N-H (~3200 cm⁻¹), C=O (~1700-1650 cm⁻¹), C=C (~1650-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 307. Fragmentation patterns would likely involve cleavage of the side chain. |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in various therapeutic areas due to its potent biological activities.

Antifungal Activity

This compound exhibits strong antifungal activity against a range of fungal pathogens, including Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[3][4] Its antifungal mechanism involves the disruption of fundamental cellular processes.

-

Disruption of Material Metabolism and Energy Synthesis: Transcriptomic analysis has revealed that this compound interferes with the citrate cycle (TCA cycle) and oxidative phosphorylation in C. orbiculare.[3][4] This disruption leads to a significant reduction in cellular energy production, ultimately inhibiting fungal growth.

-

Compromised Cell Wall Integrity: The compound also causes abnormalities in the mycelial and cellular structures of the fungus, indicating a compromise in cell wall integrity.[3][4]

The signaling pathway illustrating the antifungal mechanism of this compound is depicted below.

Caption: Antifungal mechanism of this compound against C. orbiculare.

Apoptosis Induction in Adult T-Cell Leukemia (ATL) Cells

A significant area of research for this compound is its ability to selectively induce apoptosis in adult T-cell leukemia (ATL) cells. This activity is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Inhibition of NF-κB Signaling: In many cancer cells, including ATL cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis. This compound inhibits this pathway, leading to the downregulation of anti-apoptotic proteins and the subsequent induction of programmed cell death.

The proposed signaling pathway for apoptosis induction is shown below.

Caption: this compound-induced apoptosis via NF-κB inhibition.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol is a generalized procedure based on common methods for isolating secondary metabolites from Streptomyces. Optimization may be required depending on the specific strain and culture conditions.

Workflow Diagram:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fermentation:

-

Inoculate a suitable production medium (e.g., ISP2 broth) with a spore suspension or a vegetative inoculum of the Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-14 days.

-

-

Extraction:

-

Separate the culture broth from the mycelia by centrifugation or filtration.

-

Extract the cell-free supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Test the fractions for biological activity (antifungal or cytotoxic).

-

Pool the active fractions and further purify by high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

-

Structural Characterization:

-

Confirm the identity and purity of the isolated compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

-

Antifungal Susceptibility Testing

This protocol describes a method to determine the antifungal activity of this compound against a filamentous fungus like C. orbiculare.

Methodology:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation.

-

Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth and adjust the concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

-

-

Broth Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

-

Add the fungal spore suspension to each well.

-

Include a positive control (a known fungicide), a negative control (medium with the solvent), and a growth control (medium with spores only).

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. Determine the MIC by visual inspection of the wells.

-

Apoptosis Assay in ATL Cells

This protocol outlines a method to assess the induction of apoptosis in ATL cell lines by this compound.

Methodology:

-

Cell Culture:

-

Culture ATL cell lines (e.g., MT-1, MT-2) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Seed the cells in multi-well plates at a predetermined density.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Include a vehicle-treated control (e.g., DMSO).

-

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Harvest the cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

-

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its well-defined antifungal and pro-apoptotic activities, coupled with an increasing understanding of its mechanisms of action, make it a valuable lead compound for the development of new drugs. The experimental protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic capabilities of this fascinating molecule. Further studies are warranted to explore its full pharmacological profile, optimize its structure for enhanced efficacy and safety, and advance its development towards clinical applications.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C17H25NO4 | CID 16727453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. news.agropages.com [news.agropages.com]

- 4. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the 9-Methylstreptimidone Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 9-methylstreptimidone, a polyketide with notable antiviral, antifungal, and antitumor activities. We will delve into the genetic blueprint, enzymatic machinery, and key chemical transformations that culminate in the production of this complex natural product. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

Core Synthesis: The this compound Biosynthetic Gene Cluster

The enzymatic assembly line for this compound is encoded by a dedicated biosynthetic gene cluster (BGC) found in the bacterium Streptomyces himastatinicus. This cluster, cataloged as BGC0000171 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, orchestrates the intricate series of reactions necessary for the molecule's formation.[1]

The Assembly Process: A Step-by-Step Enzymatic Journey

The biosynthesis of this compound is a fascinating example of polyketide synthesis, involving a type I polyketide synthase (PKS) system. The pathway is characterized by a unique branching module for the formation of the glutarimide ring and a novel decarboxylation step to generate the terminal diene.[2][3]

A proposed biosynthetic pathway, based on gene inactivation studies and bioinformatic analysis, is depicted below. The process begins with the loading of a starter unit and subsequent chain extensions with malonyl-CoA extender units, catalyzed by the modular PKS encoded by the smd genes. A key feature is the iterative use of a PKS module to extend the polyketide chain. The formation of the characteristic glutarimide ring is achieved through a specialized branching module. The final step in the formation of the mature this compound is a novel decarboxylation reaction catalyzed by the enzyme SmdK, which generates the terminal diene moiety.[2][3][4][5][6]

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Insights

While detailed kinetic data for the enzymes in the this compound pathway are not extensively available in the public domain, the production of this compound and its carboxylated analog in wild-type and mutant strains of S. himastatinicus provides valuable quantitative insights.

| Strain | Compound | Relative Production Level |

| S. himastatinicus (Wild-Type) | This compound | +++ |

| S. himastatinicus (ΔsmdK) | This compound | - |

| S. himastatinicus (ΔsmdK) | Carboxylated Analog | +++ |

Note: '+++' indicates significant production, and '-' indicates no detectable production. This data is inferred from the results of gene inactivation experiments.

Experimental Corner: Key Methodologies

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic manipulation and analytical chemistry techniques. Below are detailed protocols for the key experiments cited in the foundational research.

Gene Inactivation in Streptomyces himastatinicus

This protocol describes the targeted inactivation of a biosynthetic gene (e.g., smdK) in S. himastatinicus via homologous recombination.

Workflow:

Caption: Workflow for targeted gene inactivation in S. himastatinicus.

Detailed Steps:

-

Construction of the Knockout Plasmid:

-

Upstream and downstream flanking regions (typically 1.5-2.0 kb) of the target gene (smdK) are amplified from S. himastatinicus genomic DNA using high-fidelity PCR.

-

These flanking fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) containing an apramycin resistance cassette (aac(3)IV).

-

The resulting knockout plasmid is verified by restriction digestion and sequencing.

-

-

Intergeneric Conjugation:

-

The knockout plasmid is introduced into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

The E. coli donor strain is grown to mid-log phase, washed, and mixed with S. himastatinicus spores.

-

The mixture is plated on a suitable medium (e.g., ISP4) and incubated to allow for conjugation.

-

-

Selection of Mutants:

-

The conjugation plates are overlaid with nalidixic acid to select against the E. coli donor and apramycin to select for Streptomyces exconjugants that have integrated the plasmid.

-

Single-crossover integrants are subcultured on apramycin-containing media.

-

To select for double-crossover events (gene replacement), colonies are grown on a medium without apramycin at a higher temperature to induce the loss of the temperature-sensitive plasmid.

-

Colonies are then replica-plated to identify those that are apramycin-sensitive, indicating the loss of the plasmid and the resistance cassette.

-

-

Verification of Mutants:

-

Genomic DNA from apramycin-sensitive colonies is isolated.

-

PCR using primers flanking the target gene is performed to confirm the deletion of the gene and its replacement with the resistance cassette scar.

-

Southern blot analysis can be used as a definitive confirmation of the gene deletion.

-

Metabolite Analysis by HPLC-MS

This protocol outlines the extraction and analysis of this compound and its analogs from Streptomyces cultures.

Workflow:

Caption: Workflow for metabolite analysis by HPLC-MS.

Detailed Steps:

-

Fermentation and Extraction:

-

S. himastatinicus (wild-type or mutant strains) is fermented in a suitable production medium (e.g., ISP2 broth) for a specified period (e.g., 7 days) at an appropriate temperature (e.g., 28°C).

-

The culture broth is harvested and extracted three times with an equal volume of ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

-

HPLC-MS Analysis:

-

The dried extract is redissolved in methanol and filtered.

-

The sample is injected onto a C18 reverse-phase HPLC column.

-

A gradient elution is performed using a mobile phase consisting of water (often with a small percentage of formic acid) and acetonitrile or methanol.

-

The eluent from the HPLC is directed to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument) equipped with an electrospray ionization (ESI) source.

-

Mass spectra are acquired in positive or negative ion mode. High-resolution mass spectrometry is used to determine the elemental composition of the detected metabolites.

-

Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation and confirmation.

-

-

Data Analysis:

-

The production of this compound and its analogs is quantified by comparing the peak areas in the extracted ion chromatograms of the respective molecular ions.

-

The metabolite profiles of the wild-type and mutant strains are compared to identify the metabolic consequences of the gene inactivation.

-

This guide provides a foundational understanding of the this compound biosynthetic pathway. Further research, including in vitro enzymatic assays and structural biology studies, will undoubtedly provide deeper insights into the intricate mechanisms governing the assembly of this potent natural product.

References

- 1. BGC0000171 [mibig.secondarymetabolites.org]

- 2. Biosynthesis of this compound involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Intricacies of 9-Methylstreptimidone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylstreptimidone, a glutarimide antibiotic produced by Streptomyces species, has demonstrated significant potential as a multifaceted therapeutic agent. Exhibiting potent antifungal, anti-leukemic, and anti-inflammatory properties, its mechanism of action is of considerable interest to the scientific community. This technical guide provides an in-depth exploration of the molecular pathways and cellular effects elicited by this compound. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling cascades involved, offering a comprehensive resource for researchers and drug development professionals.

Core Antifungal Mechanism: Disruption of Fungal Metabolism and Cellular Integrity

This compound exhibits robust antifungal activity, particularly against the cucumber anthracnose-causing fungus, Colletotrichum orbiculare.[1] Its primary mechanism involves the profound disruption of fundamental cellular processes essential for fungal growth and survival.

1.1. Interference with a Trio of Metabolic Pathways

Transcriptomic analysis of C. orbiculare treated with this compound reveals a significant downregulation of genes involved in three critical metabolic pathways:

-

Citrate (TCA) Cycle: This central metabolic hub is crucial for cellular respiration and the generation of ATP.

-

Oxidative Phosphorylation: The primary process for ATP synthesis, driven by the electron transport chain.

-

Peroxisome Biogenesis: Peroxisomes are vital for fatty acid metabolism and the detoxification of reactive oxygen species.

The simultaneous disruption of these pathways leads to a catastrophic failure in energy production and metabolic homeostasis within the fungal cell.[1]

1.2. Compromising Structural and Redox Homeostasis

Microscopic and biochemical investigations have shown that this compound inflicts significant damage on the physical structure and internal environment of fungal cells.[1] These effects include:

-

Abnormal Mycelial and Cellular Morphology: Treated fungi exhibit distorted and irregular growth of their filamentous structures.

-

Compromised Cell Wall Integrity: The protective outer layer of the fungal cell is weakened, rendering it susceptible to osmotic stress and lysis.

-

Disrupted Cellular Redox Equilibrium: The balance between oxidizing and reducing agents within the cell is upset, leading to oxidative stress and cellular damage.

Quantitative Data: Antifungal Efficacy

The antifungal potency of this compound against Colletotrichum orbiculare has been quantified as follows:

| Compound | Target Organism | EC50 (μg/mL) | Reference |

| This compound | Colletotrichum orbiculare | 1.09 | [1] |

| Duofu (Commercial Fungicide) | Colletotrichum orbiculare | 4.12 | [1] |

Experimental Protocols

1.3. Antifungal Activity Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungus.

-

Methodology:

-

Prepare a spore suspension of Colletotrichum orbiculare in sterile potato dextrose broth (PDB).

-

Dispense the spore suspension into 96-well microtiter plates.

-

Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control.

-

Incubate the plates at a temperature optimal for fungal growth (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

-

Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to assess fungal growth.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

1.4. Microscopic Analysis of Fungal Morphology

-

Objective: To visually assess the effects of this compound on fungal mycelial and cellular structure.

-

Methodology:

-

Inoculate sterile glass slides coated with a thin layer of potato dextrose agar (PDA) with spores of Colletotrichum orbiculare.

-

Add a solution of this compound at its EC50 concentration to the agar. Prepare a control slide with solvent only.

-

Incubate the slides in a humid chamber at the optimal growth temperature.

-

At various time points, observe the mycelial growth on the slides using a light microscope.

-

Stain the mycelia with a suitable dye (e.g., lactophenol cotton blue) to enhance visualization of cellular structures.

-

Document any abnormalities in hyphal shape, septation, and cellular integrity through photomicroscopy.

-

1.5. Transcriptomic Analysis (RNA-Seq)

-

Objective: To identify the global changes in gene expression in a fungus upon treatment with this compound.

-

Methodology:

-

Grow liquid cultures of Colletotrichum orbiculare to a specific growth phase (e.g., mid-log phase).

-

Treat the cultures with this compound at its EC50 concentration for a defined period. Include an untreated control.

-

Harvest the fungal mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA from the mycelia using a suitable RNA extraction kit with DNase treatment.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.

-

Prepare cDNA libraries from the RNA samples using a commercial RNA-Seq library preparation kit.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform bioinformatic analysis of the sequencing data, including quality control, read mapping to a reference genome, differential gene expression analysis, and pathway enrichment analysis (e.g., GO and KEGG).

-

Visualization of Antifungal Mechanism

Caption: Antifungal mechanism of this compound.

Anti-Leukemic Activity: Selective Induction of Apoptosis

This compound has been shown to selectively induce apoptosis in adult T-cell leukemia (ATL) cells, highlighting its potential as a targeted anticancer agent.[2] While the precise molecular targets are still under investigation, the induction of programmed cell death is a key feature of its anti-leukemic effect.

Experimental Protocol

2.1. Apoptosis Assay in Leukemia Cells

-

Objective: To determine the pro-apoptotic effect of this compound on adult T-cell leukemia cells.

-

Methodology:

-

Culture an adult T-cell leukemia cell line (e.g., MT-1) in appropriate culture medium.

-

Seed the cells in multi-well plates and treat with various concentrations of this compound. Include an untreated control.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

-

-

Quantify the percentage of apoptotic cells at each concentration to assess the dose-dependent effect of the compound.

-

Visualization of Apoptosis Induction

Caption: Pro-apoptotic effect of this compound on ATL cells.

Anti-inflammatory Mechanism: Inhibition of Key Transcription Factors

Initial studies suggested that this compound inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the activation of NF-κB in macrophages.[2] However, further research on a derivative, DTCM-glutarimide, indicates that the primary anti-inflammatory target may be the transcription factor AP-1 (Activator Protein-1), rather than NF-κB. The unsaturated hydrophobic portion of the this compound structure is crucial for this inhibitory activity.

Experimental Protocols

3.1. NF-κB and AP-1 Activity Assays

-

Objective: To measure the inhibitory effect of this compound on the activation of NF-κB and AP-1 in macrophages.

-

Methodology (Reporter Gene Assay):

-

Transfect a macrophage cell line (e.g., RAW 264.7) with reporter plasmids containing luciferase or another reporter gene under the control of NF-κB or AP-1 response elements.

-

Pre-treat the transfected cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with an inflammatory agent like LPS to activate the NF-κB and AP-1 pathways.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB or AP-1 activity at each concentration.

-

Visualization of Anti-inflammatory Signaling Pathway

Caption: Inhibition of the AP-1 signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a multi-pronged mechanism of action that encompasses antifungal, anti-leukemic, and anti-inflammatory effects. Its ability to disrupt fundamental metabolic processes in fungi, selectively induce apoptosis in cancer cells, and modulate key inflammatory signaling pathways underscores its therapeutic potential. Further research should focus on elucidating the precise molecular targets of this compound in each of these activities to facilitate the development of more potent and selective analogs for clinical applications. The detailed experimental protocols and visualized pathways provided in this guide serve as a foundational resource for scientists dedicated to advancing our understanding and utilization of this remarkable compound.

References

- 1. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Methylstreptimidone: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylstreptimidone is a glutarimide antibiotic produced by various Streptomyces species.[1] This compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent antifungal, antiviral, and cytotoxic properties. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against plant pathogenic fungi. Its efficacy has been demonstrated to surpass that of some commercially available fungicides.

Quantitative Antifungal Data

| Fungal Species | Assay Type | Efficacy Metric | Value | Reference |

| Colletotrichum orbiculare | Mycelial Growth Inhibition | EC50 | 1.09 µg/mL | [2] |

Mechanism of Antifungal Action

The primary antifungal mechanism of this compound involves the disruption of cellular metabolism and energy synthesis in fungal cells. Transcriptomic analysis has revealed that it interferes with key metabolic pathways, including the citrate (TCA) cycle and oxidative phosphorylation.[2] This disruption of mitochondrial respiration leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Experimental Protocol: Antifungal Susceptibility Testing (MIC Assay)

A standardized broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

-

Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are harvested and suspended in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The spore suspension is adjusted to a concentration of 1-5 x 105 spores/mL.

-

Assay Plate Preparation: this compound is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal spore suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Antiviral Activity

This compound has demonstrated notable antiviral activity, primarily through the induction of the host's innate immune response.

Quantitative Antiviral Data

While specific IC50 values from in vitro cell-based assays are not extensively reported in the available literature, in vivo studies have provided a therapeutic index.

| Virus | Host/System | Efficacy Metric | Value | Reference |

| Influenza A2 (H2N2) | Mice | Therapeutic Index | 60 | [3] |

Mechanism of Antiviral Action

The antiviral effect of this compound is largely attributed to its ability to induce the production of interferon in the host.[3] Interferons are signaling proteins that play a crucial role in the innate immune response to viral infections by activating various antiviral defense mechanisms in host cells. Prophylactic administration has been shown to be effective in protecting against viral infection.[3]

Experimental Protocol: In Vivo Antiviral Assay (Influenza Mouse Model)

-

Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.

-

Compound Administration: this compound is administered prophylactically, typically via intraperitoneal injection, at various doses. A control group receives a vehicle solution.

-

Viral Challenge: Following a predetermined time after compound administration, mice are intranasally inoculated with a sublethal dose of influenza virus.

-

Monitoring: Mice are monitored daily for signs of illness, including weight loss and mortality, for a period of 14-21 days.

-

Endpoint Analysis: At specific time points post-infection, subsets of mice may be euthanized to collect lung tissue for viral titer determination (e.g., plaque assay or TCID50) and to measure interferon levels in serum or lung homogenates.

-

Data Analysis: The protective effect is evaluated by comparing survival rates, mean time to death, and lung viral titers between the treated and control groups.

Cytotoxic Activity

This compound has shown selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Its mechanism of action involves the induction of apoptosis and the inhibition of pro-survival signaling pathways.

Quantitative Cytotoxic Data

Specific IC50 values for this compound against various cancer cell lines are not widely available in the public domain. However, it has been reported to selectively induce apoptosis in adult T-cell leukemia cells.[2]

Mechanism of Cytotoxic Action

The cytotoxic activity of this compound is multifaceted, involving:

-

Induction of Apoptosis: It triggers programmed cell death in susceptible cancer cells. This process is mediated by the activation of the intrinsic apoptotic pathway.

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a key transcription factor that promotes cell survival, proliferation, and inflammation in many cancers. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Culture and Treatment: Cancer cells are seeded in appropriate culture vessels and allowed to adhere. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle-treated control is included.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V (e.g., FITC-Annexin V) and a dead cell stain (e.g., Propidium Iodide, PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are considered viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Experimental Protocol: NF-κB Reporter Assay

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: After transfection, cells are pre-treated with various concentrations of this compound for a defined period. Subsequently, NF-κB activation is induced by adding a stimulant such as LPS or TNF-α.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and appropriate luciferase assay reagents.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its potent antifungal effects are driven by the disruption of fundamental metabolic pathways in fungi. The compound's antiviral activity, mediated by the induction of the host's interferon response, suggests its potential as an immunomodulatory agent. Furthermore, its ability to induce apoptosis and inhibit pro-survival signaling in cancer cells highlights its potential for development as an anticancer therapeutic. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and its analogs. Further research is warranted to fully elucidate its in vivo efficacy and to establish a comprehensive profile of its IC50 values against a broader range of viral and cancer targets.

References

- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 2. [Antiviral effect of this compound in plants (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on a new antiviral antibiotic, this compound. I. Physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of 9-Methylstreptimidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylstreptimidone, a natural compound isolated from Streptomyces species, has garnered scientific interest for its potential as a therapeutic agent. Preliminary investigations have revealed its cytotoxic and apoptotic activities, particularly against adult T-cell leukemia (ATL), alongside anti-inflammatory and antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, detailing its mechanism of action, relevant signaling pathways, and standardized protocols for its evaluation.

Quantitative Cytotoxicity Data

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |

| e.g., Jurkat | Human T-cell leukemia | 48 | MTT Assay | (Internal Data) | |

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Procedure for Suspension Cells:

-

Seed cells in a 96-well plate at an optimal density.

-

Add the desired concentrations of this compound to the wells.

-

Follow steps 4 and 5 from the adherent cell protocol.

-

After the MTT incubation, centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes.

-

Carefully remove the supernatant without disturbing the cell pellet and formazan crystals.

-

Proceed with steps 7-9 from the adherent cell protocol.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound and incubate for the desired period.

-

Prepare control wells:

-

Vehicle Control: Cells treated with the vehicle only.

-

Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

-

Medium Background Control: Medium without cells.

-

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100

Signaling Pathways and Mechanism of Action

Preliminary studies suggest that this compound exerts its cytotoxic effects through the induction of apoptosis and modulation of inflammatory signaling pathways.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, including T-cell leukemia, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to apoptosis. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptotic signals.

Induction of Apoptosis in T-Cell Leukemia

This compound selectively induces apoptosis in adult T-cell leukemia cells. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The induction of apoptosis by this compound likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

9-Methylstreptimidone: A Technical Guide to a Glutarimide Antibiotic with Antifungal and Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylstreptimidone is a glutarimide antibiotic produced by various Streptomyces species, demonstrating a significant breadth of biological activity. This technical guide provides an in-depth overview of its core characteristics, focusing on its antifungal and antineoplastic properties. We delve into its mechanisms of action, including the disruption of fungal cellular respiration and the induction of apoptosis and inhibition of NF-κB signaling in cancer cells. This document compiles available quantitative data on its efficacy, details relevant experimental protocols, and presents visual diagrams of its proposed signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Glutarimide antibiotics, a class of natural products characterized by a 2,6-piperidinedione ring, have long been a source of interest for their diverse biological activities. This compound, a prominent member of this family, has emerged as a molecule of interest due to its potent antifungal, antiviral, and antitumor effects.[1] Isolated from Streptomyces species, this compound's unique structure and multifaceted mechanisms of action make it a compelling candidate for further investigation in drug discovery and development.[2][3] This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for future research endeavors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 51867-94-8 | N/A |

| Molecular Formula | C₁₇H₂₅NO₄ | N/A |

| Molecular Weight | 307.38 g/mol | N/A |

| Source | Streptomyces sp. | [2][4] |

Antifungal Activity

This compound exhibits potent antifungal activity against a range of fungal pathogens. A notable example is its efficacy against Colletotrichum orbiculare, the causative agent of cucumber anthracnose.

Mechanism of Action

The primary antifungal mechanism of this compound against C. orbiculare involves the disruption of fundamental cellular metabolic processes. Transcriptomic analysis has revealed that the compound interferes with:

-

The Citrate Cycle (TCA Cycle): This central metabolic pathway is crucial for cellular energy production. The specific enzymatic targets within the cycle are under investigation.

-

Oxidative Phosphorylation: By disrupting this process, this compound impairs the cell's ability to generate ATP, the primary energy currency.

-

Peroxisome Biogenesis: This disruption likely contributes to an imbalance in cellular redox homeostasis and lipid metabolism.[2]

The collective impact of these disruptions leads to a cascade of detrimental effects, including compromised cell wall integrity and a disturbed cellular redox equilibrium, ultimately resulting in fungal cell death.[2]

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of this compound.

| Fungal Species | Test | Value | Reference |

| Colletotrichum orbiculare | EC₅₀ | 1.09 µg/mL | [2] |

Experimental Protocol: Transcriptomic Analysis of Colletotrichum orbiculare

While the specific, detailed protocol for the transcriptomic analysis of C. orbiculare treated with this compound is not publicly available, a general methodology can be outlined based on standard practices for fungal transcriptomics.

Objective: To identify differentially expressed genes in C. orbiculare upon treatment with this compound.

Methodology:

-

Fungal Culture and Treatment: C. orbiculare is grown in a suitable liquid medium. A sub-lethal concentration of this compound (e.g., at or below the EC₅₀ value) is added to the experimental cultures, while control cultures receive a vehicle control.

-

RNA Extraction: Fungal mycelia are harvested at specific time points post-treatment. Total RNA is extracted using a commercially available fungal RNA extraction kit or a standard protocol involving mechanical disruption (e.g., bead beating in liquid nitrogen) followed by phenol-chloroform extraction.

-

RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN).

-

Library Preparation: High-quality RNA is used to construct cDNA libraries for sequencing. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

-

Mapping: The cleaned reads are mapped to the C. orbiculare reference genome.

-

Differential Gene Expression Analysis: Gene expression levels are quantified, and statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.

-

Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with functional information, and pathway analysis (e.g., GO enrichment, KEGG pathway analysis) is performed to identify the biological processes and pathways affected by the treatment.

-

Signaling Pathway Diagram: Antifungal Mechanism

Caption: Proposed antifungal mechanism of this compound in C. orbiculare.

Antineoplastic Activity

This compound has demonstrated promising antineoplastic properties, particularly its ability to selectively induce apoptosis in adult T-cell leukemia (ATL) cells and to modulate inflammatory responses in macrophages.

Mechanism of Action

The anticancer effects of this compound are attributed to two primary mechanisms:

-

Induction of Apoptosis: The compound selectively triggers programmed cell death in ATL cells.[5] The precise molecular pathway leading to apoptosis induction is an area of active research.

-

Inhibition of NF-κB Signaling: this compound inhibits the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and the subsequent production of nitric oxide (NO) in macrophages.[5] NF-κB is a key transcription factor that plays a crucial role in inflammation and cancer cell survival and proliferation.

Quantitative Antineoplastic Data

Comprehensive quantitative data on the cytotoxic activity of this compound against a broad panel of cancer cell lines is currently limited in the public domain. Further studies are required to establish a detailed profile of its IC₅₀ values.

Experimental Protocols

Objective: To determine the pro-apoptotic effect of this compound on ATL cells.

Methodology (General Protocol):

-

Cell Culture: ATL cell lines (e.g., MT-1) are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). A vehicle control is included.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.

Objective: To assess the inhibitory effect of this compound on LPS-induced NF-κB activation and NO production in macrophages.

Methodology (General Protocol):

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

-

Nitric Oxide Measurement (Griess Assay):

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

-

The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve.

-

-

NF-κB Activation (Western Blot for IκBα Degradation or p65 Nuclear Translocation):

-

IκBα Degradation: Cells are harvested at an early time point after LPS stimulation (e.g., 30 minutes). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The level of IκBα protein is detected by Western blotting using a specific antibody. A decrease in IκBα indicates NF-κB activation.

-

p65 Nuclear Translocation: Nuclear and cytoplasmic protein fractions are prepared from treated cells. The amount of the NF-κB p65 subunit in each fraction is determined by Western blotting. An increase in nuclear p65 indicates NF-κB activation.

-

-

Data Analysis: The levels of NO and the markers of NF-κB activation in the this compound-treated groups are compared to the LPS-only treated group.

Signaling Pathway Diagrams

Caption: Proposed pathway for apoptosis induction by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of Inotilone from Phellinus linteus through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 5. researchgate.net [researchgate.net]

9-Methylstreptimidone: A Technical Guide to its Natural Source, Fermentation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylstreptimidone is a potent glutarimide antibiotic with significant antiviral, antifungal, and antitumor activities.[1][2] This technical guide provides an in-depth overview of its natural sources, detailed fermentation protocols for its production, and a comprehensive analysis of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, fermentation technology, and drug development.

Natural Source and Isolation

This compound is a secondary metabolite produced by actinomycetes, primarily belonging to the genus Streptomyces. The most well-documented producer is Streptomyces himastatinicus , from which the biosynthetic gene cluster for this compound has been identified.[1][2] Strains of this and other Streptomyces species have been isolated from various terrestrial and marine environments, including soil and marine sediments.[3] The isolation of producing strains typically involves standard microbiological techniques for actinomycete recovery from environmental samples.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific yields can be strain and condition-dependent, optimization of fermentation parameters is crucial for maximizing production.

Culture Media

A variety of media compositions have been successfully employed for the cultivation of Streptomyces species for the production of secondary metabolites. The choice of medium can significantly impact the yield of this compound. Below are examples of media that can be adapted and optimized.

| Medium Component | Concentration (g/L) | Reference |

| ISP2 Medium | ||

| Malt Extract | 10.0 | General Streptomyces medium |

| Yeast Extract | 4.0 | General Streptomyces medium |

| Glucose | 4.0 | General Streptomyces medium |

| Seed Medium (Example) | ||

| Tryptic Soy Broth | 30.0 | General Streptomyces seed culture |

| Production Medium (Example) | ||

| Soluble Starch | 20.0 | General Streptomyces production medium |

| Glucose | 10.0 | General Streptomyces production medium |

| Yeast Extract | 5.0 | General Streptomyces production medium |

| Peptone | 5.0 | General Streptomyces production medium |

| CaCO₃ | 2.0 | General Streptomyces production medium |

| KBr | 0.1 | General Streptomyces production medium |

| FeSO₄·7H₂O | 0.08 | General Streptomyces production medium |

Fermentation Parameters

Optimal fermentation conditions are critical for achieving high yields of this compound. The following parameters are key control points in the fermentation process.

| Parameter | Optimal Range | Notes |

| Temperature | 28-30 °C | Typical for mesophilic Streptomyces. |

| pH | 6.8 - 7.2 | Maintain with buffers or automated pH control. |

| Aeration | 1.0 - 1.5 vvm | Ensure sufficient dissolved oxygen for aerobic growth and production. |

| Agitation | 200 - 400 rpm | Varies with fermenter geometry; ensures proper mixing and oxygen transfer. |

| Incubation Time | 7 - 14 days | Production is typically associated with the stationary phase of growth. |

Experimental Protocols

Cultivation of Streptomyces himastatinicus

A two-stage fermentation process is generally employed for the production of this compound.

Step 1: Seed Culture Preparation

-

Inoculate a loopful of a well-sporulated culture of Streptomyces himastatinicus from an agar slant into a 250 mL flask containing 50 mL of seed medium.

-

Incubate the flask at 28 °C on a rotary shaker at 220 rpm for 48-72 hours, or until dense growth is observed.

Step 2: Production Fermentation

-

Transfer the seed culture (5-10% v/v) into a production fermenter containing the optimized production medium.

-

Maintain the fermentation under the optimal parameters of temperature, pH, aeration, and agitation as outlined in Table 2.

-

Monitor the fermentation for key parameters such as biomass, pH, and substrate consumption. Production of this compound typically commences after the initial growth phase.

Extraction and Purification of this compound

Step 1: Extraction

-

At the end of the fermentation, harvest the culture broth.

-

Separate the mycelial biomass from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

-

Concentrate the organic extract in vacuo to obtain a crude extract.

Step 2: Purification

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound and concentrate.

-

Perform further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antifungal and anti-inflammatory/antitumor effects being the most prominent.

Antifungal Mechanism of Action

Recent studies have elucidated the antifungal mechanism of this compound against phytopathogenic fungi such as Colletotrichum orbiculare. The compound disrupts key metabolic processes essential for fungal survival. Transcriptomic analysis has revealed that this compound interferes with:

-

The Citrate (TCA) Cycle: A central metabolic pathway for energy production.

-

Oxidative Phosphorylation: The primary process of ATP synthesis.

-

Peroxisome Biogenesis: Involved in various metabolic functions, including fatty acid oxidation.

This disruption of cellular energy production and metabolism leads to fungal cell death.

Caption: Antifungal mechanism of this compound.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. By inhibiting NF-κB activation, this compound can suppress the production of pro-inflammatory mediators and may induce apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow Overview

The following diagram provides a high-level overview of the workflow for the production and analysis of this compound.

Caption: General experimental workflow.

Conclusion

This compound represents a promising natural product with multifaceted biological activities. This guide provides a foundational understanding of its production through fermentation and its mechanisms of action. Further research into strain improvement, fermentation optimization, and the elucidation of its full therapeutic potential is warranted. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future research and development endeavors.

References

- 1. Isolation, antifungal activity, and structure elucidation of the glutarimide antibiotic, streptimidone, produced by Micromonospora coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New glutarimide antibiotics, S-632-B1 and B2. II. Isolation, physico-chemical properties and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 9-Methylstreptimidone Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 9-methylstreptimidone analogs. This compound is a glutarimide antibiotic with a range of biological activities, including antiviral, antifungal, and antitumor effects.[1] Analogs of this natural product are of significant interest for the development of novel therapeutic agents, particularly for their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2][3][4]

Quantitative Data Summary

The following table summarizes the inhibitory activities of synthesized this compound analogs against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage-like cells. This assay is a common method to assess the anti-inflammatory potential of compounds.

| Compound | Structure | IC50 (µM) for NO Production Inhibition | Reference |

| This compound | (Structure not available in abstracts) | Comparable to analog 8 | [2][3] |

| Analog 8 | (Simplified, relatively simple structure) | Comparable to this compound | [2][3] |

| (+/-)-4,alpha-diepi-streptovitacin A | (Structure not available in abstracts) | As potent as this compound | [5] |

Note: Specific IC50 values were not available in the provided search result abstracts, but relative potencies were described.

Experimental Protocols

General Synthesis of this compound Analogs

While detailed, step-by-step synthetic procedures for each specific analog are proprietary and not fully disclosed in the available literature, a general synthetic strategy can be outlined based on the core glutarimide structure. The synthesis of glutarimide derivatives often involves the construction of the piperidine-2,6-dione ring system followed by the elaboration of the side chain.[6]

A Generalized Synthetic Workflow:

Protocol:

-

Synthesis of the Glutarimide Core: The glutarimide ring can be synthesized through various methods, such as the condensation of glutaric anhydride with an appropriate amine or ammonia source.

-

Side Chain Introduction: The key unsaturated side chain can be introduced at the C4 position of the glutarimide ring. This may be achieved through reactions such as the Wittig reaction with a suitable phosphonium ylide or an aldol condensation with an appropriate aldehyde or ketone. The specific reagents and conditions will determine the final structure of the side chain.

-

Purification: The synthesized analogs are typically purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired product from reaction byproducts.

-

Characterization: The structure and purity of the final compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation Protocols

The primary biological activities of this compound analogs are their anti-inflammatory and pro-apoptotic effects, often mediated through the inhibition of the NF-κB pathway.[4][5]

This assay is used to quantify the activity of the NF-κB signaling pathway in response to treatment with the synthesized analogs.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) and supplements

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of the this compound analogs. Incubate for a predetermined time (e.g., 1-2 hours).

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., at 10 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

This assay measures the inhibitory effect of the analogs on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., RPMI 1640) and supplements

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., at 1 µg/mL) to induce NO production. Incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the evaluation of this compound analogs.

Application Notes

The protocols and data presented here are intended to guide researchers in the synthesis and evaluation of novel this compound analogs. These compounds hold promise as leads for the development of drugs targeting inflammatory diseases and certain types of cancer due to their inhibitory effects on the NF-κB pathway. The structure-activity relationship studies, such as those initiated by Ishikawa et al. and Takeiri et al., are crucial for optimizing the potency and selectivity of these analogs.[2][5] Further investigations may include exploring their effects on other signaling pathways, assessing their in vivo efficacy in animal models of inflammation and cancer, and evaluating their pharmacokinetic and toxicological profiles. The development of molecular probes based on active analogs can also aid in the identification of their specific cellular targets.[7]

References

- 1. thaiscience.info [thaiscience.info]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation on novel analogs of this compound, an inhibitor of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological evaluation of molecular probes based on the this compound derivative DTCM-glutarimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 9-Methylstreptimidone from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylstreptimidone is a member of the glutarimide-containing polyketide family of natural products, isolated from the fermentation broth of various Streptomyces species. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including potent antiviral, antifungal, and antitumor properties. Notably, this compound has been shown to selectively induce apoptosis in adult T-cell leukemia cells, highlighting its potential as a lead compound in the development of novel cancer therapeutics. Its mechanism of action is believed to involve the modulation of critical cellular signaling pathways, including the inhibition of the NF-κB pathway and interference with central energy metabolism through effects on the citrate cycle and oxidative phosphorylation.

These application notes provide a detailed overview of the methodology for the production, purification, and characterization of this compound from Streptomyces culture. The protocols outlined below are compiled from established methods for the isolation of glutarimide antibiotics and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, drug discovery, and molecular pharmacology.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound from a 10-liter Streptomyces culture. Please note that these values are illustrative and actual yields may vary depending on the specific Streptomyces strain, culture conditions, and purification efficiency.

| Purification Step | Total Weight/Volume | This compound Concentration (Estimated) | Purity (Estimated) | Yield (Estimated) |

| Culture Broth | 10 L | 5 mg/L | < 1% | 100% |

| Ethyl Acetate Extract | 500 mL | 90 mg/L | 5% | 90% |

| Silica Gel Chromatography (Fraction Pool) | 50 mL | 700 mg/L | 60% | 70% |

| Preparative HPLC | 5 mL | 5 g/L | > 95% | 50% |

Experimental Protocols

Fermentation of Streptomyces sp. for this compound Production

This protocol describes the cultivation of a Streptomyces strain, such as Streptomyces himastatinicus or Streptomyces sp. HS-NF-780, for the production of this compound.

Materials:

-

Streptomyces sp. glycerol stock

-

Seed culture medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2)

-

Production culture medium (e.g., SFM medium: 20 g/L soy flour, 20 g/L mannitol, pH 7.0)

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Inoculate 100 mL of sterile seed culture medium in a 500 mL baffled flask with 1 mL of the Streptomyces sp. glycerol stock.

-

Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.

-

Use the seed culture to inoculate 10 L of production medium at a 5% (v/v) ratio in a suitable fermenter.

-

Continue fermentation at 28°C with agitation and aeration for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as LC-MS.

Extraction of this compound from Culture Broth

This protocol details the extraction of this compound from the fermentation broth using liquid-liquid extraction.

Materials:

-

Fermentation broth

-